ピリドキサール-d5 5-リン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

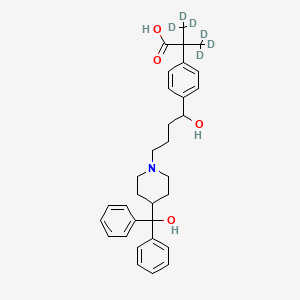

Pyridoxal-d5 5-Phosphate is a deuterated form of Pyridoxal 5-Phosphate, which is an active form of vitamin B6. This compound is crucial in various biochemical processes, particularly as a coenzyme in enzymatic reactions involving amino acids. The deuterated form, Pyridoxal-d5 5-Phosphate, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.

科学的研究の応用

Pyridoxal-d5 5-Phosphate is extensively used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:

Chemistry: Used to study enzyme mechanisms and metabolic pathways.

Biology: Investigates the role of vitamin B6 in cellular metabolism and enzyme function.

Medicine: Explores its potential in treating vitamin B6 deficiency and related disorders.

Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent

作用機序

1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .

2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .

3. Biochemical Pathways: PLP is involved in several key biochemical pathways:

Pharmacokinetics:

5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.

Pyridoxal-d5 5-Phosphate is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.

: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer

生化学分析

Biochemical Properties

Pyridoxal-d5 5-Phosphate: participates in several biochemical reactions, including transamination, α-decarboxylation, β-decarboxylation, β-elimination, γ-elimination, racemization, and aldol reactions . It acts as a coenzyme in all transamination reactions and some decarboxylation and deamination reactions of amino acids . The aldehyde group of Pyridoxal-d5 5-Phosphate forms a Schiff base (internal aldimine) with a specific lysine group of the aminotransferase enzyme .

Cellular Effects

Pyridoxal-d5 5-Phosphate: influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids . It also participates in the conversion of tryptophan to niacin .

Molecular Mechanism

The molecular mechanism of Pyridoxal-d5 5-Phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aldimine formed between Pyridoxal-d5 5-Phosphate and the enzyme is a key intermediate in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxal-d5 5-Phosphate can change over time. It is stable under physiological conditions, but can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pyridoxal-d5 5-Phosphate can vary with different dosages in animal models . High doses can lead to neurotoxicity, while deficiency can cause dermatitis, microcytic anemia, and neurological symptoms .

Metabolic Pathways

Pyridoxal-d5 5-Phosphate: is involved in various metabolic pathways, interacting with enzymes and cofactors . It plays a role in the metabolism of all amino acids, glucose, lipids, and nucleic acids .

Transport and Distribution

Pyridoxal-d5 5-Phosphate: is transported and distributed within cells and tissues . It is taken up by cells via facilitated diffusion and active transport .

Subcellular Localization

Pyridoxal-d5 5-Phosphate: is localized in the cytoplasm, mitochondria, and nucleus . It is directed to specific compartments or organelles based on its role in various biochemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5-Phosphate typically involves the deuteration of Pyridoxal 5-Phosphate. One common method includes the reaction of Pyridoxal with deuterated reagents to introduce deuterium atoms. The process involves several steps:

Formation of Pyridoxal Schiff Base: Pyridoxal reacts with phenetidine to form a Schiff base.

Dissolution in Ionic Liquid: The Schiff base is dissolved in an ionic liquid, which acts as a solvent.

Addition of Polyphosphoric Acid: Polyphosphoric acid is added to the solution, and the mixture is stirred until the reaction is complete.

Hydrolysis and Purification: The resulting Schiff base is hydrolyzed and purified to obtain Pyridoxal-d5 5-Phosphate.

Industrial Production Methods: Industrial production of Pyridoxal-d5 5-Phosphate follows similar synthetic routes but on a larger scale. The use of ionic liquids and polyphosphoric acid ensures high yield and efficiency. The process is designed to be economical and environmentally friendly, utilizing green solvents and minimizing waste.

化学反応の分析

Types of Reactions: Pyridoxal-d5 5-Phosphate undergoes various chemical reactions, including:

Transamination: It acts as a coenzyme in the transfer of amino groups between amino acids and keto acids.

Decarboxylation: It facilitates the removal of carboxyl groups from amino acids.

Deamination: It assists in the removal of amino groups from amino acids.

Common Reagents and Conditions:

Transamination: Requires amino acids and keto acids, typically under physiological conditions.

Decarboxylation: Often involves enzymes like decarboxylases and occurs under mild conditions.

Deamination: Utilizes deaminases and occurs in aqueous solutions at neutral pH.

Major Products:

Transamination: Produces new amino acids and keto acids.

Decarboxylation: Results in the formation of amines and carbon dioxide.

Deamination: Leads to the production of keto acids and ammonia.

類似化合物との比較

Pyridoxal 5-Phosphate: The non-deuterated form, widely used in biochemical studies.

Pyridoxine 5-Phosphate: Another form of vitamin B6, involved in similar biochemical processes.

Pyridoxamine 5-Phosphate: A related compound with distinct enzymatic roles.

Uniqueness: Pyridoxal-d5 5-Phosphate is unique due to its deuterium content, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .

特性

CAS番号 |

1246818-16-5 |

|---|---|

分子式 |

C8H5D5NO6P |

分子量 |

252.17 |

外観 |

Light Yellow Solid |

melting_point |

>127°C (dec.) |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

54-47-7 (unlabelled) |

同義語 |

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |

タグ |

Pyridoxal |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Erythromycin-[13C,d3]](/img/structure/B602456.png)